molecular formula C16H13NO2S B2793184 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid CAS No. 725705-53-3

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid

Cat. No.: B2793184
CAS No.: 725705-53-3
M. Wt: 283.35
InChI Key: VTBPKJGATHKMKK-UHFFFAOYSA-N
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Description

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C16H13NO2S and a molecular weight of 283.35 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 8-ethylquinoline-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol . The reaction mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include various quinoline and thiophene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid
  • 2-(2-Thienyl)quinoline-4-carboxylic acid
  • 8-Ethylquinoline-4-carboxylic acid

Uniqueness

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is unique due to the presence of both the ethyl group and the thienyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-10-5-3-6-11-12(16(18)19)9-13(17-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBPKJGATHKMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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